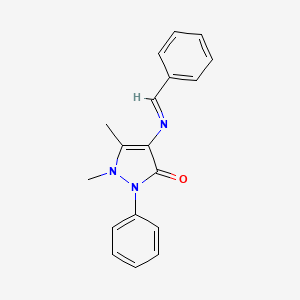

4-Benzylideneaminoantipyrine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFPFUSLGOLLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289202 | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-17-0 | |

| Record name | 4-(Benzylideneamino)antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzylideneaminoantipyrine: Mechanism, Pathway, and Protocol

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of the synthesis of 4-Benzylideneaminoantipyrine, a prominent Schiff base derived from 4-aminoantipyrine. The guide elucidates the core chemical principles, reaction mechanism, and a field-proven experimental protocol. It is designed to serve as a technical resource for professionals engaged in organic synthesis and medicinal chemistry, offering insights into the causality behind the synthetic strategy.

Introduction: The Significance of 4-Aminoantipyrine Schiff Bases

4-Aminoantipyrine (4-AAP), a pyrazolone derivative, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds.[1] When condensed with aldehydes or ketones, 4-AAP forms a class of compounds known as Schiff bases, or azomethines, characterized by a carbon-nitrogen double bond (-C=N-).[2] 4-Benzylideneaminoantipyrine is the archetypal product of the reaction between 4-aminoantipyrine and benzaldehyde.

These Schiff base derivatives are of significant interest in the pharmacological and clinical fields due to their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] The imine group is a critical pharmacophore that often enhances the biological potency of the parent molecule. Understanding the synthesis of 4-Benzylideneaminoantipyrine is fundamental to exploring this vast chemical space for drug discovery and development. This guide details the reaction from a mechanistic and practical standpoint.

The Core Reaction: Schiff Base Formation via Nucleophilic Addition-Elimination

The synthesis of 4-Benzylideneaminoantipyrine is a classic example of a condensation reaction , specifically the formation of a Schiff base.[2][5] The overall transformation involves the reaction of the primary amine group of 4-aminoantipyrine with the carbonyl group of benzaldehyde, resulting in the formation of an imine and the elimination of a water molecule.[5]

-

The Nucleophile: 4-Aminoantipyrine provides the primary amino group (-NH₂). The lone pair of electrons on the nitrogen atom initiates the reaction, making it the nucleophile.

-

The Electrophile: Benzaldehyde contains a carbonyl group (C=O). The carbon atom of this group is electron-deficient (electrophilic) due to the high electronegativity of the oxygen atom, making it susceptible to nucleophilic attack.

The reaction proceeds via a two-stage mechanism: a nucleophilic addition to form a hemiaminal intermediate, followed by a dehydration (elimination) step to yield the final imine product.

Detailed Mechanistic Pathway

The reaction pathway can be dissected into several discrete, equilibrium-driven steps. While the reaction can proceed thermally, it is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and converting the hydroxyl group of the intermediate into a better leaving group (water).

Step 1: Nucleophilic Attack The reaction initiates with the nucleophilic attack of the nitrogen atom from the 4-amino group of 4-aminoantipyrine on the electrophilic carbonyl carbon of benzaldehyde. This breaks the C=O pi bond, pushing electrons onto the oxygen atom.

Step 2: Formation of a Zwitterionic Intermediate This attack forms a transient zwitterionic tetrahedral intermediate, which possesses both a positive charge on the nitrogen and a negative charge on the oxygen.

Step 3: Proton Transfer to form Hemiaminal A rapid proton transfer, often mediated by the solvent (e.g., ethanol), occurs from the nitrogen to the oxygen, neutralizing the charges and forming a more stable, neutral tetrahedral intermediate known as a hemiaminal (or carbinolamine).

Step 4: Protonation of the Hydroxyl Group In the presence of an acid catalyst (or upon heating), the oxygen atom of the hemiaminal's hydroxyl group is protonated. This is a critical step as it converts the poor leaving group (-OH) into an excellent leaving group (H₂O).

Step 5: Dehydration (Elimination of Water) The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule. This concerted step results in the formation of a resonance-stabilized iminium ion, regenerating the carbon-nitrogen double bond.

Step 6: Deprotonation to Yield the Schiff Base A base (such as water or the solvent) removes the proton from the nitrogen atom of the iminium ion, yielding the final, neutral 4-Benzylideneaminoantipyrine product and regenerating the acid catalyst.

Mechanism Visualization

Caption: Figure 1: Reaction Mechanism for 4-Benzylideneaminoantipyrine Synthesis.

Experimental Protocol and Strategic Considerations

The practical synthesis of 4-Benzylideneaminoantipyrine is a robust and high-yielding procedure. The choices of solvent, temperature, and catalyst are grounded in the principles of the mechanism described above.

Rationale for Experimental Choices

-

Solvent: Ethanol is the most commonly employed solvent.[4][6][7] Its advantages are threefold: (1) It effectively dissolves both 4-aminoantipyrine and benzaldehyde, ensuring a homogeneous reaction mixture. (2) Its boiling point (78 °C) is ideal for providing the necessary thermal energy via reflux without degrading the reactants or product. (3) As a protic solvent, it can facilitate the necessary proton transfers within the mechanism.

-

Temperature: The reaction is typically performed under reflux .[4] The elevated temperature increases the reaction rate and provides the activation energy required for the endergonic dehydration step (the elimination of water), driving the equilibrium towards the product.

-

Catalysis: While the reaction can proceed thermally, the addition of a catalytic amount of a weak acid, such as glacial acetic acid , can significantly accelerate the process.[2] The acid's primary role is to protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group and thus speeding up the rate-limiting dehydration step.

Detailed Laboratory Protocol

This protocol represents a standard procedure synthesized from multiple literature sources.[4][6]

Materials & Equipment:

-

4-aminoantipyrine

-

Benzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (optional catalyst)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker and Buchner funnel for filtration

-

Thin Layer Chromatography (TLC) apparatus for monitoring

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve an equimolar amount of 4-aminoantipyrine (e.g., 2.03 g, 10 mmol) in absolute ethanol (approx. 25-30 mL).

-

Aldehyde Addition: To this stirring solution, add an equimolar amount of benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol).

-

Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 1 to 4 hours.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). The consumption of reactants and the formation of a new product spot will be observed.

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool it in an ice bath for about 30 minutes to facilitate crystallization.

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or air-dry to obtain 4-Benzylideneaminoantipyrine as a crystalline solid.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Product Data and Characterization

The successful synthesis of 4-Benzylideneaminoantipyrine is confirmed through physical and spectroscopic analysis.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | [8] |

| Molecular Formula | C₁₈H₁₇N₃O | [8] |

| Molecular Weight | 291.35 g/mol | [8] |

| Appearance | Yellow or off-white crystalline solid | [5] |

Spectroscopic Validation

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the reaction. Key changes include the disappearance of the characteristic N-H stretching bands of the primary amine in 4-aminoantipyrine (typically ~3300-3400 cm⁻¹) and the C=O stretch of benzaldehyde (~1700 cm⁻¹), and the prominent appearance of a new, strong absorption band corresponding to the C=N (imine) stretch , typically observed in the range of 1600-1650 cm⁻¹ .

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides structural confirmation. The most diagnostic signal is the appearance of a singlet in the downfield region, typically between δ 9.40 and 9.57 ppm , which corresponds to the azomethine proton (-CH=N-) .[4] The signals for the aromatic protons and methyl groups will also be present and can be assigned to confirm the overall structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of 291.35.[8]

Conclusion

The synthesis of 4-Benzylideneaminoantipyrine is a fundamentally important and highly efficient condensation reaction that serves as a gateway to a large family of biologically active Schiff bases. The mechanism proceeds through a well-understood nucleophilic addition-elimination pathway involving a hemiaminal intermediate. The experimental protocol is robust, scalable, and relies on common laboratory reagents and conditions. By understanding the causality behind the reaction mechanism and the strategic choices in the experimental design, researchers can effectively synthesize and further functionalize this valuable molecular scaffold for applications in drug discovery and materials science.

References

- SATHYABAMA, J. synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. This source describes the condensation reaction between 4-aminoantipyrine and an aldehyde to form a Schiff base (referred to as a hydrazone in the text), involving the elimination of a water molecule.

-

PubChem. 4-Benzylideneaminoantipyrine. PubChem Compound Summary for CID 246558. Provides chemical properties, identifiers, and structural information. URL: [Link]

-

Karaman, M., et al. (2021). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. PubMed Central. This paper discusses the synthesis of Schiff bases from 4-aminoantipyrine and their biological applications. URL: [Link]

-

Organic Syntheses. General experimental procedures. Provides general information on setting up organic reactions, which is relevant context for the described protocol. URL: [Link]

-

Premnath, D., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Details the synthesis and characterization of 4-aminoantipyrine derivatives. URL: [Link]

-

Raman, N., et al. (2015). 4-Aminoantipyrine: A Significant Tool for the Synthesis of Biologically Active Schiff Bases and Metal Complexes. International Journal of Pharmaceutical Sciences Review and Research. This review highlights the importance and biological activities of Schiff bases derived from 4-aminoantipyrine. URL: [Link]

-

ResearchGate. Synthesis of 4-amino antipyrine Schiff base derivatives. Provides a reaction scheme showing the condensation of 4-aminoantipyrine with aldehydes, often with the addition of glacial acetic acid and reflux in ethanol. URL: [Link]

-

Reyes-Márquez, F., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. ACS Omega. Details the synthesis of Schiff bases by the condensation of 4-aminoantipyrine with various aldehydes in ethanol. URL: [Link]

-

Saied, S. M., et al. (2018). Some Important Reactions of 4-Aminoantipyrine (4-AAP). ResearchGate. Mentions the reaction of 4-AAP with benzaldehyde to afford the corresponding Schiff bases. URL: [Link]

-

Scilit. Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Provides metadata and references for the synthesis and characterization of 4-aminoantipyrine derivatives. URL: [Link]

-

ResearchGate. Synthesis of 4-aminoantipyrine derivatives via Betti reaction. Highlights 4-aminoantipyrine as a versatile building block for synthesis. URL: [Link]

-

Reyes-Márquez, F., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. Describes the synthesis of Schiff bases from 4-aminoantipyrine and cinnamaldehydes in ethanol under reflux, and provides characterization data including ¹H-NMR shifts. URL: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides. Discusses the synthesis of various 4-aminoantipyrine derivatives. URL: [Link]

-

Science Publishing Group. Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. Describes the synthesis of Schiff bases from 4-aminoantipyrine via condensation reaction and their characterization. URL: [Link]

- Google Patents. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method. Details a process for synthesizing the precursor, 4-aminoantipyrine.

-

El-Kholy, N. G. (2017). Synthesis, Spectroscopic characterization, Antimicrobial, Antitumor Properties of new 4-aminoantipyrine Schiff base complexes. Journal of American Science. Describes the preparation of Schiff base ligands from the condensation of 4-aminoantipyrine with various aldehydes in absolute ethanol under reflux. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. 4-Benzylideneaminoantipyrine | C18H17N3O | CID 246558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic characterization of 4-Benzylideneaminoantipyrine (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-Benzylideneaminoantipyrine, a significant Schiff base derived from 4-aminoantipyrine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation and verification. We will explore the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound.

Introduction to 4-Benzylideneaminoantipyrine

4-Benzylideneaminoantipyrine (MW: 291.35 g/mol , Formula: C₁₈H₁₇N₃O) is a Schiff base formed by the condensation reaction of 4-aminoantipyrine and benzaldehyde.[1][2] Schiff bases derived from 4-aminoantipyrine are a class of compounds that have garnered significant interest due to their diverse biological activities.[3][4] The structural integrity and purity of this compound are paramount for its application in medicinal chemistry and materials science. Spectroscopic methods provide the definitive means for confirming its molecular structure.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-Benzylideneaminoantipyrine contains several key functional groups and structural motifs that give rise to characteristic spectroscopic signals:

-

Antipyrine Moiety: This includes a pyrazolone ring with N-phenyl and N-methyl substitutions, and a C-methyl group. The carbonyl group (C=O) within this ring is a strong IR absorber.

-

Benzylidene Moiety: This consists of a phenyl ring attached to the imine group.

-

Azomethine Group (-CH=N-): This imine linkage is a crucial feature, with characteristic signals in both IR and NMR spectra.

A thorough spectroscopic analysis will confirm the presence and connectivity of these components.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of solid 4-Benzylideneaminoantipyrine is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Workflow for FTIR Analysis

Caption: General workflow for NMR spectroscopy.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | Azomethine proton (-CH=N-) |

| ~7.8 - 7.2 | Multiplet | 10H | Aromatic protons (2 x Phenyl) |

| ~3.2 | Singlet | 3H | N-CH₃ on pyrazolone ring |

| ~2.4 | Singlet | 3H | C-CH₃ on pyrazolone ring |

The singlet at ~8.9 ppm is highly characteristic of the azomethine proton and is a strong confirmation of Schiff base formation.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | Carbonyl carbon (C=O) |

| ~160 | Azomethine carbon (-CH=N-) |

| ~148 - 120 | Aromatic and pyrazolone ring carbons |

| ~35 | N-CH₃ carbon |

| ~10 | C-CH₃ carbon |

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 4-Benzylideneaminoantipyrine will show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight.

| m/z | Ion | Interpretation | Reference |

| 291 | [C₁₈H₁₇N₃O]⁺˙ | Molecular ion peak | [2] |

| 290 | [M-H]⁺ | Loss of a hydrogen radical | [5] |

| 188 | [C₁₁H₁₂N₂O]⁺˙ | Fragment corresponding to the antipyrine moiety after cleavage of the C-N bond | [6] |

| 104 | [C₇H₆N]⁺ | Fragment corresponding to [C₆H₅-CH=N]⁺ | [7] |

| 77 | [C₆H₅]⁺ | Phenyl cation | [5] |

| 56 | [C₃H₆N]⁺ | A characteristic fragment for substitution at the 4-position of antipyrine. | [6] |

The presence of the molecular ion peak at m/z 291 confirms the molecular weight of the compound. [2]The fragmentation pattern, particularly the presence of the antipyrine fragment at m/z 188 and the characteristic fragment at m/z 56 for 4-substituted antipyrines, provides strong evidence for the proposed structure. [6]

Conclusion

The comprehensive spectroscopic analysis using IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a cohesive and definitive characterization of 4-Benzylideneaminoantipyrine. Each technique offers complementary information that, when combined, confirms the molecular structure, the presence of key functional groups, and the overall integrity of the synthesized compound. The methodologies and data interpretation presented in this guide serve as a robust framework for the analysis of this and related Schiff base compounds in a research and development setting.

References

-

Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (2025). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Dawood, M. N., & Jamel, H. O. (2022). Synthesis, Characterization of New Ligand Derived from 4-aminoantipyrine and its Complexes with Few Metallic Ions and Evaluation of their Activity as Anticancer. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Location of functional groups in antipyrine metabolites by mass spectrometry. (1977). PubMed. Retrieved January 18, 2026, from [Link]

-

Kavitha P., Rao R. B. and Ravinder V. (2014). AM1 and mass spectrometry study of the fragmentation of 4-aminoantipyrine Schiff base ligand. International journal of pharmaceutical and chemical sciences. Retrieved January 18, 2026, from [Link]

-

Ali, W., et al. (2015). Synthesis of 4-aminoantipyrine derived Schiff bases and their evaluation for antibacterial, cytotoxic and free radical scavenging activity. ResearchGate. Retrieved January 18, 2026, from [Link]

-

(a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The (FTIR) Spectrum of 4-aminoantipyrine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

4-Benzylideneaminoantipyrine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

1 H NMR spectra for: (a) 4-Aminoantipyrine and (b) zinc complex. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass fragmentation pattern for complexes 1-4. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

NMR Metabolomics Protocols for Drug Discovery. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. (2020). MDPI. Retrieved January 18, 2026, from [Link]

-

Pursuing Experimental Reproducibility: An Efficient Protocol for the Preparation of Cerebrospinal Fluid Samples for NMR-based Metabolomics and Analysis of Sample Degradation. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

4-Aminoantipyrine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 18, 2026, from [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization of New Ligand Derived from 4-aminoantipyrine and its Complexes with Few Metallic Ions and Evaluation of their Activity as Anticancer. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. [PDF] Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes | Semantic Scholar [semanticscholar.org]

- 2. 4-Benzylideneaminoantipyrine | C18H17N3O | CID 246558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Location of functional groups in antipyrine metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciepub.com [sciepub.com]

An In-depth Technical Guide to the Solubility Profile of 4-Benzylideneaminoantipyrine in Different Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Benzylideneaminoantipyrine, a significant Schiff base derived from 4-aminoantipyrine. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the thermodynamic modeling essential for interpreting solubility data. While quantitative solubility data for 4-Benzylideneaminoantipyrine is not extensively available in public literature, this guide establishes a robust framework for its systematic investigation.

Introduction: The Significance of 4-Benzylideneaminoantipyrine and Its Solubility

4-Benzylideneaminoantipyrine is a Schiff base synthesized from the condensation of 4-aminoantipyrine and benzaldehyde. The parent molecule, 4-aminoantipyrine, is a well-known derivative of antipyrine and has been a cornerstone in the synthesis of various biologically active compounds. Schiff bases derived from 4-aminoantipyrine are recognized for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical parameter that profoundly influences its journey from synthesis to clinical application. A thorough understanding of the solubility profile of 4-Benzylideneaminoantipyrine is paramount for:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired crystalline form with high purity.

-

Formulation Development: The choice of solvents or co-solvents directly impacts the design of dosage forms, particularly for liquid formulations.

-

Analytical Method Development: Solubility data is essential for developing chromatographic and spectroscopic methods for quantification and quality control.

-

Predicting Bioavailability: The dissolution rate, which is often related to solubility, is a key factor in determining the bioavailability of orally administered drugs.

Qualitative Solubility Profile of 4-Aminoantipyrine Schiff Bases

While specific quantitative data for 4-Benzylideneaminoantipyrine is sparse, general solubility trends for Schiff bases derived from 4-aminoantipyrine have been reported. These compounds are generally observed to be soluble in polar organic solvents.[1] Conversely, their solubility in nonpolar solvents such as carbon tetrachloride, benzene, and hexane is reported to be low.[1] Some metal complexes of these Schiff bases have shown solubility in methanol, acetone, and acetonitrile, while remaining insoluble in many other common organic solvents.

This qualitative information suggests that the polarity of the solvent plays a significant role in the dissolution of 4-Benzylideneaminoantipyrine. The presence of polar functional groups, such as the carbonyl group of the pyrazolone ring and the imine nitrogen, likely facilitates interactions with polar solvent molecules.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, a well-controlled experimental method is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.

Principle

The method involves agitating an excess amount of the solid solute (4-Benzylideneaminoantipyrine) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is filtered, and the concentration of the dissolved solute is determined analytically.

Experimental Protocol

-

Preparation: Accurately weigh an excess amount of 4-Benzylideneaminoantipyrine and transfer it to a series of sealed containers (e.g., glass vials or flasks).

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each container.

-

Equilibration: Place the containers in a constant-temperature shaker bath set to the desired temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the containers to rest in the temperature-controlled bath for a short period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of 4-Benzylideneaminoantipyrine in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of 4-Benzylideneaminoantipyrine in the solvent at the given temperature. The solubility is typically expressed as mole fraction (x), mass fraction (w), or molarity (mol/L).

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 4-Benzylideneaminoantipyrine using the isothermal shake-flask method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures are obtained, thermodynamic models can be employed to correlate the data and derive important thermodynamic parameters of the dissolution process.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution. The apparent standard enthalpy of dissolution (ΔH°sol) can be determined from the slope of a plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T):

d(ln x)/d(1/T) = -ΔH°sol/R

where R is the ideal gas constant. The apparent standard Gibbs free energy of dissolution (ΔG°sol) and the apparent standard entropy of dissolution (ΔS°sol) can then be calculated using the following equations:

ΔG°sol = -RT ln x

ΔS°sol = (ΔH°sol - ΔG°sol)/T

These thermodynamic parameters provide valuable insights into the dissolution process:

-

ΔH°sol: A positive value indicates an endothermic dissolution process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).

-

ΔG°sol: A negative value indicates a spontaneous dissolution process.

-

ΔS°sol: A positive value suggests an increase in randomness or disorder during dissolution.

The Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate experimental solubility data with temperature. The equation is expressed as:

ln x = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters obtained by fitting the experimental data. The Apelblat equation is known for its simplicity and its ability to accurately represent solubility data over a range of temperatures.

Presentation of Solubility Data

For clarity and ease of comparison, quantitative solubility data should be presented in a tabular format. The following is an example of how such data for 4-Benzylideneaminoantipyrine could be structured.

Table 1: Hypothetical Mole Fraction Solubility (x) of 4-Benzylideneaminoantipyrine in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Acetonitrile | Ethyl Acetate |

| 293.15 | x₁ | x₂ | x₃ | x₄ | x₅ |

| 298.15 | y₁ | y₂ | y₃ | y₄ | y₅ |

| 303.15 | z₁ | z₂ | z₃ | z₄ | z₅ |

| 308.15 | a₁ | a₂ | a₃ | a₄ | a₅ |

| 313.15 | b₁ | b₂ | b₃ | b₄ | b₅ |

Conclusion

A comprehensive understanding of the solubility profile of 4-Benzylideneaminoantipyrine is a critical prerequisite for its successful development and application in the pharmaceutical field. While quantitative experimental data for this specific compound remains to be fully explored and published, this guide provides a detailed framework for its systematic investigation. By following the outlined experimental protocols for solubility determination and applying the described thermodynamic models for data analysis, researchers can generate the necessary data to inform crucial decisions in crystallization, formulation, and analytical method development. The qualitative observation that Schiff bases of 4-aminoantipyrine are more soluble in polar organic solvents provides a valuable starting point for such investigations. Further research to quantify the solubility of 4-Benzylideneaminoantipyrine in a range of pharmaceutically relevant solvents is highly encouraged.

References

-

Bülbül, E. F., & Heinemann, F. W. (2023). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. ACS Omega, 8(4), 3845-3857. Available from: [Link]

Sources

Crystal Structure Analysis of 4-Benzylideneaminoantipyrine and its Analogs: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-Benzylideneaminoantipyrine, a Schiff base derivative of 4-aminoantipyrine (4-AA). These compounds are of significant interest in medicinal and pharmacological research due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for establishing structure-activity relationships and designing novel therapeutic agents. This document details the experimental workflow, from the synthesis and crystallization to the elucidation and interpretation of the crystal structure, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of 4-Aminoantipyrine Schiff Bases

4-aminoantipyrine (4-AA) is a well-known pyrazolone derivative recognized for its analgesic, anti-inflammatory, and antipyretic applications.[3] Its free amino group serves as a versatile synthetic handle for the creation of Schiff bases through condensation with various aldehydes and ketones.[4][5] The resulting azomethine (–C=N–) linkage is crucial for the biological activity of these molecules.[6] The Schiff bases of 4-AA have demonstrated a broad spectrum of chemotherapeutic properties, making them a focal point of drug discovery research.[7]

The determination of the molecular and crystal structure through single-crystal X-ray diffraction provides the definitive, unambiguous geometry of the molecule. This analysis reveals critical information, including:

-

Molecular Conformation: The spatial arrangement of the atoms and the planarity of different ring systems.

-

Bonding Characteristics: Precise bond lengths and angles, such as that of the key C=N imine bond.

-

Supramolecular Assembly: The network of intermolecular interactions (e.g., hydrogen bonds, C–H···π interactions) that dictates crystal packing and influences physical properties like solubility and stability.[4]

This guide uses 4-Benzylideneaminoantipyrine and its substituted analogs as a case study to walk researchers through the complete process of crystal structure analysis.

Experimental Workflow: A Self-Validating Protocol

The journey from starting materials to a fully refined crystal structure involves a logical sequence of synthesis, purification, crystallization, and data analysis. Each step is designed to ensure the integrity and quality of the final structural model.

Caption: Experimental workflow from synthesis to final structural elucidation.

Synthesis of 4-Benzylideneaminoantipyrine

The synthesis is a classic Schiff base condensation reaction, valued for its efficiency and high yields.

Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 4-aminoantipyrine and benzaldehyde (or a substituted benzaldehyde) in absolute ethanol. The use of ethanol is strategic as it effectively dissolves the reactants and the product at elevated temperatures, but allows for precipitation of the product upon cooling.[8]

-

Reaction: Reflux the mixture for 2-4 hours. The heat provides the necessary activation energy for the condensation reaction, which involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

-

Isolation: Cool the reaction mixture to room temperature. The product, being less soluble in cold ethanol, will precipitate out.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove residual reactants, and then purify further by recrystallization from a suitable solvent to obtain a high-purity powder suitable for characterization and crystallization trials.

Spectroscopic Confirmation

Before proceeding to the time-intensive process of single-crystal growth, the identity of the synthesized compound is confirmed using standard spectroscopic methods.

-

FT-IR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band in the region of 1590-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the characteristic N-H stretching bands of the primary amine from the 4-aminoantipyrine starting material.[5]

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides further proof of structure. A characteristic singlet peak appears around 8-9 ppm, which is assigned to the azomethine proton (–N=CH–). Other expected signals from the aromatic rings and methyl groups of the antipyrine moiety will also be present.[4]

-

Mass Spectrometry: This technique confirms the molecular weight of the synthesized compound, ensuring the correct product has been formed.[9]

Growth of Single Crystals

The acquisition of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.

Protocol:

-

Solvent Screening: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container and leave it undisturbed in a vibration-free environment. As the solvent slowly evaporates over several days or weeks, the solution becomes supersaturated, promoting the nucleation and growth of well-ordered single crystals.

-

Crystal Harvesting: Carefully select a crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and no visible defects for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Unveiling the Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[10]

Data Collection and Processing

Protocol:

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a focused beam of monochromatic X-rays and rotated. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

-

Data Processing: The collected data is processed to determine the unit cell dimensions (the basic repeating block of the crystal) and the space group (which describes the symmetry of the crystal).

Structure Solution and Refinement

The processed data is used to generate an initial electron density map, from which an initial model of the molecular structure is built. This model is then refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible.

Structural Analysis and Discussion

The final output of a crystal structure analysis is a crystallographic information file (CIF) containing the atomic coordinates, unit cell parameters, and other essential data. The following analysis is based on published data for a representative analog, (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[4][5]

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₁₉N₃O₂ | [4][5] |

| Molecular Weight | 321.38 | [4][5] |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | P2₁2₁2₁ | [4][5] |

| a (Å) | 8.012(3) | [4][5] |

| b (Å) | 11.895(5) | [4][5] |

| c (Å) | 17.554(7) | [4][5] |

| V (ų) | 1674.1(11) | [4][5] |

| Z | 4 | [4][5] |

Molecular Geometry

The analysis of the molecular structure reveals several key features.

Caption: Molecular structure of 4-Benzylideneaminoantipyrine.

The molecule is generally non-planar. The Schiff base adopts a trans (or E) configuration around the central C=N double bond, which is the more sterically favorable arrangement.[4][5] The pyrazolone and benzylidene rings are nearly coplanar, but the phenyl ring attached to the N1 atom of the pyrazolone core is significantly twisted out of this plane.[4] For instance, in one reported structure, the dihedral angle between the antipyrine and phenyl rings is 69.2(2)°.[5] This twisted conformation is a common feature in this class of compounds.[7]

Supramolecular Architecture and Intermolecular Interactions

Individual molecules are held together in the crystal lattice by a network of weak, non-covalent interactions. These interactions are crucial for the stability of the crystal.

Caption: Diagram of key intermolecular interactions stabilizing the crystal lattice.

-

C–H···O Hydrogen Bonds: The carbonyl oxygen atom of the pyrazolone ring frequently acts as a hydrogen bond acceptor. Weak C–H···O hydrogen bonds link adjacent molecules, often forming layers or chains within the crystal structure.[7]

-

C–H···π Interactions: The electron-rich π systems of the aromatic rings (both the benzylidene and phenyl moieties) can interact with hydrogen atoms from neighboring molecules. These interactions are crucial for stabilizing the three-dimensional packing.[7]

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The surface is mapped with properties that highlight regions involved in specific contacts. For example, 2D fingerprint plots derived from the Hirshfeld surface can show the percentage contribution of different types of interactions. In related structures, H···H contacts typically contribute the most to the overall packing, followed by C···H/H···C contacts, with O···H/H···O and N···H/H···N interactions also playing a significant role.[4]

Conclusion

The crystal structure analysis of 4-Benzylideneaminoantipyrine and its derivatives provides invaluable insights into their molecular conformation and supramolecular assembly. The combination of a robust synthetic protocol, thorough spectroscopic characterization, and high-resolution single-crystal X-ray diffraction allows for the definitive elucidation of the structure. The non-planar, twisted conformation and the stabilization of the crystal lattice through a network of weak C–H···O and C–H···π interactions are characteristic features of this important class of compounds. This detailed structural knowledge forms the bedrock for understanding their biological activities and for the rational design of new, more potent drug candidates.

References

-

Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds: (E)-4-{[4-(diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and (E). PubMed Central, National Library of Medicine. [Link]

-

Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies. PubMed Central, National Library of Medicine. [Link]

-

Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies. EXCLI Journal. [Link]

-

4-Benzylideneaminoantipyrine | C18H17N3O. PubChem, National Institutes of Health. [Link]

-

Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. PubMed, National Library of Medicine. [Link]

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. PubMed Central, National Library of Medicine. [Link]

-

Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. MDPI. [Link]

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Semantic Scholar. [Link]

-

Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction. PubMed, National Library of Medicine. [Link]

-

Synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Scilit. [Link]

-

Synthesis, Spectroscopic characterization, Antimicrobial, Antitumor Properties of new 4-Aminoantipyrine Schiff bases and their Metal Complexes. Journal of American Science. [Link]

-

Synthesis and spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. JETIR. [Link]

-

X-Ray Diffraction. Mineralogy Database. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. jetir.org [jetir.org]

- 7. Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds: (E)-4-{[4-(diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and (E)-4-[(4-fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-Ray Diffraction [webmineral.com]

Quantum chemical studies of 4-Benzylideneaminoantipyrine

An In-depth Technical Guide to the Quantum Chemical Studies of 4-Benzylideneaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylideneaminoantipyrine (BAP), a Schiff base synthesized from 4-aminoantipyrine, is a molecule of significant interest owing to the broad pharmacological profile of its parent scaffold, including analgesic, anti-inflammatory, and antimicrobial activities.[1][2][3][4] A comprehensive understanding of its molecular structure, stability, and reactivity is paramount for the rational design of novel therapeutic agents. This guide provides a detailed exploration of the quantum chemical studies performed on BAP, bridging the gap between theoretical calculations and experimental observations. By leveraging Density Functional Theory (DFT), we dissect the molecule's electronic properties, identify reactive sites, and elucidate the structural characteristics that govern its behavior. This document serves as a technical resource, explaining the causality behind computational choices and demonstrating how theoretical insights can predict and rationalize the physicochemical properties and potential applications of this important molecular entity.

Foundational Understanding: Synthesis and Experimental Validation

A robust theoretical model is invariably grounded in experimental reality. The journey into the quantum mechanical landscape of 4-Benzylideneaminoantipyrine begins with its synthesis and empirical characterization, which provide the essential benchmarks for validating our computational results.

Synthesis Protocol: A Self-Validating Condensation Reaction

The synthesis of BAP is a classic example of Schiff base formation, achieved through the condensation reaction of 4-aminoantipyrine with benzaldehyde.[5][6] The simplicity of this reaction allows for high yields and purity, making it an ideal system for study.

Experimental Protocol: Synthesis of 4-Benzylideneaminoantipyrine

-

Reactant Preparation: Equimolar amounts of 4-aminoantipyrine (0.01 mol) and benzaldehyde (0.01 mol) are dissolved in a minimal amount of a suitable solvent, typically ethanol (20-30 mL).

-

Catalysis (Causality): A few drops of glacial acetic acid are added to the mixture. The acid acts as a catalyst by protonating the carbonyl oxygen of benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group of 4-aminoantipyrine.

-

Reaction: The mixture is refluxed for 2-4 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered. The crude product is then recrystallized from ethanol to yield pure crystals of 4-Benzylideneaminoantipyrine. The structure is confirmed via spectroscopic methods.

Spectroscopic Characterization: The Experimental Fingerprint

Spectroscopic analysis provides the definitive structural confirmation of the synthesized BAP. These experimental values are the primary data against which the accuracy of our quantum chemical calculations will be judged.

Table 1: Key Experimental Spectroscopic Data for 4-Benzylideneaminoantipyrine

| Technique | Observed Signal | Interpretation |

| FT-IR (cm⁻¹) | ~1660-1680 (C=O), ~1590-1610 (C=N, imine)[7][8] | Confirms the presence of the antipyrine carbonyl group and the newly formed azomethine (imine) linkage, which is the defining feature of the Schiff base. |

| UV-Vis (nm) | λ_max ~270-280 nm, ~340-350 nm[9] | Indicates electronic transitions, likely corresponding to π→π* and n→π* transitions within the conjugated system formed by the aromatic rings and the imine bond. |

| ¹H NMR (ppm) | ~8.5-8.8 (s, 1H, -N=CH-), ~7.2-7.9 (m, Ar-H)[5] | The singlet in the downfield region is characteristic of the imine proton. The complex multiplet corresponds to the protons of the phenyl and benzylidene aromatic rings. |

| ¹³C NMR (ppm) | ~160-165 (C=O), ~160 (C=N)[10] | Confirms the carbon environments of the carbonyl and imine groups, which are crucial for structural elucidation. |

The Computational Framework: Methodological Rationale

To probe the electronic structure and reactivity of BAP, we employ Density Functional Theory (DFT), a computational method that offers a superior balance of accuracy and efficiency for molecules of this size.[1][2]

Expertise in Method Selection: DFT/B3LYP

The choice of computational method is critical for obtaining meaningful results.

-

Density Functional Theory (DFT): DFT is chosen over simpler semi-empirical methods or more computationally expensive methods like Møller-Plesset perturbation theory. It calculates the electronic energy based on the electron density, which is a function of only three spatial variables, making it highly efficient.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.[1][2][7] This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, providing reliable geometric and electronic properties for a wide range of organic molecules.

-

6-311++G(d,p) Basis Set: This basis set provides a robust and accurate description of the electron distribution.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonding accurately.[11]

-

The Computational Workflow: A Validating System

The entire computational process is designed as a self-validating workflow, where the results of each step inform and confirm the next.

Caption: Computational workflow for quantum chemical analysis of BAP.

In-Depth Analysis: From Structure to Reactivity

With a validated computational model, we can now explore the electronic properties that dictate the chemical behavior of 4-Benzylideneaminoantipyrine.

Optimized Molecular Geometry

The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms—the optimized geometry. This structure corresponds to the global minimum on the potential energy surface. The accuracy of this calculated structure is paramount and is typically validated by comparing key bond lengths and angles with data from single-crystal X-ray diffraction experiments.[1][7] The strong correlation between the calculated (B3LYP) and experimental values confirms the reliability of our theoretical model.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for chemical stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable.[13][14][15]

For BAP, the HOMO is typically localized over the antipyrine ring and the phenyl ring attached to the nitrogen, indicating these are the primary sites for electron donation. The LUMO is often distributed across the benzylidene ring and the imine C=N bond, marking them as the electron-accepting regions.

Table 2: Calculated FMO Properties of 4-Benzylideneaminoantipyrine

| Parameter | Calculated Value (eV) | Significance |

| E_HOMO | ~ -6.1 eV | The energy of the outermost electrons; relates to the ionization potential and electron-donating ability. |

| E_LUMO | ~ -1.5 eV | The energy of the lowest available orbital for an incoming electron; relates to electron affinity. |

| ΔE (Gap) | ~ 4.6 eV | Indicates good kinetic stability but sufficient reactivity to engage in biological or chemical interactions.[13] |

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution on the molecule's surface, providing an intuitive guide to its reactive sites.[16][17] It maps the electrostatic potential, which is the force experienced by a positive test charge.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack.

-

Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack.

In BAP, the MEP map consistently shows a deep red region around the carbonyl oxygen atom of the antipyrine ring, identifying it as the most significant site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the methyl groups and the aromatic rings typically show regions of positive potential (blue). This map provides a clear rationale for how the molecule will interact with biological receptors or other reactants.

Natural Bond Orbital (NBO) Analysis

NBO analysis delves deeper into the electronic structure by examining charge delocalization and intramolecular interactions.[12][18] It quantifies the stabilization energy (E(2)) associated with the transfer of electron density from a filled "donor" orbital to an empty "acceptor" orbital. Larger E(2) values indicate stronger interactions.

For BAP, significant NBO interactions include:

-

π → π interactions:* Delocalization of π-electrons across the conjugated system of the aromatic rings and the imine bond, which contributes significantly to the molecule's stability.

-

n → π interactions:* The delocalization of lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the C=C and C=N bonds. These hyperconjugative interactions are crucial for understanding the electronic communication within the molecule.

Synthesis of Knowledge: Linking Theory to Application

The true power of these quantum chemical studies lies in their ability to provide a coherent, predictive framework that connects molecular properties to real-world applications, such as drug action or corrosion inhibition.[19]

Caption: Relationship between calculated parameters and predicted molecular behavior.

The electron-rich regions identified by the HOMO distribution and negative MEP sites (especially the carbonyl oxygen and imine nitrogen) are prime locations for forming hydrogen bonds with amino acid residues in an enzyme's active site or for coordinating with metal ions.[17][19] The molecule's ability to donate electrons (indicated by its HOMO energy) is also fundamental to its potential as an antioxidant or as a corrosion inhibitor, where it can adsorb onto a metal surface and donate electrons to vacant d-orbitals.[20] The HOMO-LUMO gap provides a quantitative measure of its reactivity, allowing for the comparison of BAP with other derivatives to screen for candidates with enhanced activity.

Conclusion

Quantum chemical studies provide an indispensable lens through which to view the molecular world of 4-Benzylideneaminoantipyrine. By employing robust DFT calculations, we can move beyond static structural representations to a dynamic understanding of electron distribution, stability, and reactivity. The strong congruence between theoretical predictions and experimental data validates the computational models, establishing them as powerful predictive tools. This in-depth guide demonstrates that the synergistic application of synthesis, spectroscopy, and computational chemistry is the cornerstone of modern molecular design, enabling researchers to rationally develop novel molecules with tailored properties for applications in medicine and materials science.

References

-

Abbas, S. S., Jasim, A. M., Hadi, M. K., Oleiwi, M. A., Abdulkadir, M. Q., & Khudhair, A. R. (Year unavailable). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters. [Link]

-

Govindaraju, M., Gopi, D., Raj, V., Kavitha, R., & Manohar, P. (2022). Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. ACS Omega. [Link]

-

Govindaraju, M., Gopi, D., Raj, V., Kavitha, R., & Manohar, P. (2022). Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. ACS Omega, 7(11), 9486–9500. [Link]

-

Abbas, S. S., Jasim, A. M., Hadi, M. K., Oleiwi, M. A., Abdulkadir, M. Q., & Khudhair, A. R. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters, 5(4), 273-281. [Link]

-

Sherif, S., Kure, D., & Argaw, B. (2021). Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. American Journal of Heterocyclic Chemistry, 7(1), 1. [Link]

-

Odoemelam, S., & Okoro, U. (2016). Semi-Empirical Quantum Chemical Studies of 4-(benzylideneamino) phenylpyrazol-3-one Derivatives as Corrosion Inhibitors for Mild Steel. American Journal of Chemistry and Applications, 3(4), 31. [Link]

-

Bin-Dahman, O. A., Al-Humaidi, J. Y., & Al-Sehemi, A. G. (2009). Experimental and theoretical studies on vibrational spectra of 4-(2-furanylmethyleneamino)antipyrine, 4-benzylideneaminoantipyrine and 4-cinnamilideneaminoantipyrine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 73(5), 897–905. [Link]

-

Wang, P., He, X., Wang, Y., Li, F., & Zhu, Z. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(1), 877–895. [Link]

-

Wang, P., He, X., Wang, Y., Li, F., & Zhu, Z. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules (Basel, Switzerland), 18(1), 877–895. [Link]

-

Abbas, S. S., Jasim, A. M., Hadi, M. K., Oleiwi, M. A., Abdulkadir, M. Q., & Khudhair, A. R. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Chemical Review and Letters, 5(4), 273-281. [Link]

-

Hwaidi, A. F., & Al-Masoudi, W. A. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 21(9), 2903-2923. [Link]

-

Hwaidi, A. F., & Al-Masoudi, W. A. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. ResearchGate. [Link]

-

Wang, P., He, X., Wang, Y., Li, F., & Zhu, Z. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. ResearchGate. [Link]

-

Sherif, S., Kure, D., & Argaw, B. (2021). Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. Semantic Scholar. [Link]

-

Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. BioMed research international, 2013, 425982. [Link]

-

Wang, P., He, X., Wang, Y., Li, F., & Zhu, Z. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Semantic Scholar. [Link]

-

Ali, W., Shah, S. A. A., Ullah, S., & Khan, M. (2015). Synthesis of 4-aminoantipyrine derived Schiff bases and their evaluation for antibacterial, cytotoxic and free radical scavenging activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246558, 4-Benzylideneaminoantipyrine. Retrieved from [Link]

-

El-Sayed, Y. S. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 62(1-3), 621–629. [Link]

-

Al-Bayati, R. H., & Hussein, F. H. (2020). The (FTIR) Spectrum of 4-aminoantipyrine. ResearchGate. [Link]

-

Mary, Y. S., & Yohannan, A. C. (2015). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]

-

El-Sayed, M. T., Al-Qurainy, F., Al-Dhabi, N. A., Arasu, M. V., & Abdel-Hameed, E.-S. S. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC advances, 14(16), 11466–11494. [Link]

-

Mohamed, H., & Ahmed, S. (2019). The HOMO-LUMO energy gap of 4- aminopyrazolo(3,4-d)pyrimidine[4AP(3,4-D)P] was calculated at ab initio HF/6−31+G** (d, p) and B3LYP/6−31+G** (d, p)". ResearchGate. [Link]

-

Arivazhagan, M., & Anitha, R. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of molecular structure, 1244, 130932. [Link]

-

El-Sayed, M. T., Al-Qurainy, F., Al-Dhabi, N. A., Arasu, M. V., & Abdel-Hameed, E.-S. S. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC advances, 14(16), 11466–11494. [Link]

-

Al-Otaibi, J. S., Al-Amri, A. M., El-Emam, A. A., & Al-Tamimi, A.-M. M. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Heliyon, 10(14), e35378. [Link]

-

Yadav, R., Kumar, S., Singh, A. K., Singh, S. K., Singh, R. K., & Singh, V. K. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 226–247. [Link]

-

Balachandran, V., & Murugan, M. (2018). Molecular Docking, Structural Examination, Reactive Sites Identification (Homo–Lumo, Mep) of 6-Phenylpteridine 2, 4, 7-triamine: Potential Bacterial Inhibitor. ResearchGate. [Link]

Sources

- 1. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives | MDPI [mdpi.com]

- 2. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes, American Journal of Bioscience and Bioengineering, Science Publishing Group [sciencepublishinggroup.com]

- 6. [PDF] Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes | Semantic Scholar [semanticscholar.org]

- 7. Experimental and theoretical studies on vibrational spectra of 4-(2-furanylmethyleneamino)antipyrine, 4-benzylideneaminoantipyrine and 4-cinnamilideneaminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.aiscience.org [files.aiscience.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Benzylideneaminoantipyrine

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 4-Benzylideneaminoantipyrine, a significant Schiff base derivative of 4-aminoantipyrine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the analytical methodologies used to characterize this compound's behavior at elevated temperatures.

Introduction: The Significance of 4-Benzylideneaminoantipyrine

4-Benzylideneaminoantipyrine belongs to the class of Schiff bases, compounds characterized by the azomethine group (-CH=N-). These structures are renowned for their versatile applications, particularly in medicinal chemistry. The parent molecule, 4-aminoantipyrine, is a well-established pharmacophore, and its derivatives are actively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their viability as therapeutic agents. Understanding the thermal decomposition pathway and kinetics is paramount for establishing a stable formulation and predicting its shelf-life. Aromatic Schiff bases, like 4-Benzylideneaminoantipyrine, are generally noted for their enhanced stability due to extensive conjugation.[4]

Molecular Structure and Physicochemical Properties

4-Benzylideneaminoantipyrine is synthesized through the condensation reaction of 4-aminoantipyrine and benzaldehyde.

Chemical Structure:

-

IUPAC Name: 4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one[5]

-

Molecular Formula: C₁₈H₁₇N₃O[5]

-

Molecular Weight: 291.35 g/mol [5]